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Compound of Interest

Compound Name: [Des-Arg10]-HOE I40

Cat. No.: B12383828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and

development of [Des-Arg10]-HOE 140, a potent and selective antagonist of the bradykinin B1

receptor. This document details the pharmacological profile of the compound, the experimental

methodologies used in its characterization, and the key signaling pathways it modulates.

Introduction
[Des-Arg10]-HOE 140 is a synthetic peptide derivative of HOE 140, a well-established

bradykinin B2 receptor antagonist. The removal of the C-terminal arginine residue from HOE

140 results in a molecule with high affinity and selectivity for the bradykinin B1 receptor, an

important target in inflammatory and pain pathways. [Des-Arg10]-HOE 140 has been

instrumental as a research tool for elucidating the physiological and pathophysiological roles of

the B1 receptor and holds potential for therapeutic development in various inflammatory

conditions.

Physicochemical Properties and Synthesis
[Des-Arg10]-HOE 140, also known as Icatibant des-Arg10, is a decapeptide with the sequence

D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic. Its development stemmed from the aim to create a

stable and potent B1 receptor antagonist. The synthesis is typically achieved through solid-

phase peptide synthesis, a standard method for producing peptides of this length.
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Pharmacological Profile
The pharmacological activity of [Des-Arg10]-HOE 140 has been characterized through a variety

of in vitro and in vivo studies. These studies have consistently demonstrated its high potency

and selectivity as a B1 receptor antagonist.

Quantitative Pharmacological Data
The following table summarizes the key quantitative data for [Des-Arg10]-HOE 140 from

various experimental systems.

Parameter Value Species/Tissue Assay Type Reference

IC50 1.2 x 10⁻⁸ M Rabbit Aorta
Isolated Organ

Bath
[1]

pA2 8.42 Guinea-pig Ileum
Isolated Organ

Bath
[2]

Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the

pharmacological profile of [Des-Arg10]-HOE 140.

Radioligand Binding Assay for Bradykinin B1 Receptor
This protocol outlines the determination of the binding affinity of [Des-Arg10]-HOE 140 to the

bradykinin B1 receptor using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of [Des-Arg10]-HOE 140 for

the bradykinin B1 receptor.

Materials:

Cell membranes expressing the human bradykinin B1 receptor.

Radioligand: [³H]-Lys-des-Arg⁹-bradykinin.

[Des-Arg10]-HOE 140 (unlabeled competitor).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of [Des-Arg10]-HOE 140 in binding buffer.

In a 96-well plate, add a fixed concentration of the radioligand to each well.

Add the serially diluted [Des-Arg10]-HOE 140 to the wells. For total binding, add binding

buffer instead of the competitor. For non-specific binding, add a high concentration of an

unlabeled B1 receptor agonist or antagonist.

Add the cell membrane preparation to each well to initiate the binding reaction.

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the competitor concentration

and fit the data to a one-site competition model to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its equilibrium dissociation constant.
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Isolated Organ Bath Assay for Functional Antagonism
This protocol describes the evaluation of the functional antagonist activity of [Des-Arg10]-HOE

140 on smooth muscle contraction induced by a B1 receptor agonist.

Objective: To determine the potency of [Des-Arg10]-HOE 140 in inhibiting B1 receptor-

mediated smooth muscle contraction.

Materials:

Isolated tissue preparation (e.g., rabbit aorta, guinea-pig ileum).

Organ bath system with a force transducer.

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂

and maintained at 37°C.

Bradykinin B1 receptor agonist (e.g., des-Arg⁹-bradykinin).

[Des-Arg10]-HOE 140.

Procedure:

Mount the isolated tissue in the organ bath containing the physiological salt solution.

Allow the tissue to equilibrate under a resting tension for a specified period.

Construct a cumulative concentration-response curve for the B1 receptor agonist to establish

a baseline response.

Wash the tissue and allow it to return to baseline.

Incubate the tissue with a fixed concentration of [Des-Arg10]-HOE 140 for a predetermined

time.

In the presence of the antagonist, construct a second cumulative concentration-response

curve for the B1 receptor agonist.

Repeat steps 4-6 with increasing concentrations of [Des-Arg10]-HOE 140.
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Analyze the data by comparing the agonist concentration-response curves in the absence

and presence of the antagonist. A rightward shift in the curve indicates competitive

antagonism.

Calculate the dose ratio for each antagonist concentration and construct a Schild plot

(log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a

measure of the antagonist's potency.

Signaling Pathways Modulated by [Des-Arg10]-HOE
140
[Des-Arg10]-HOE 140 exerts its effects by blocking the signaling cascades initiated by the

activation of the bradykinin B1 receptor. The B1 receptor is a G protein-coupled receptor

(GPCR) that primarily couples to the Gαq subunit.

B1 Receptor-Gαq Signaling Pathway
Activation of the B1 receptor by its agonist leads to the activation of the Gαq signaling pathway.

This cascade involves the activation of phospholipase C (PLC), which then cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

intracellular stores, while DAG activates protein kinase C (PKC). [Des-Arg10]-HOE 140 blocks

this entire cascade by preventing the initial activation of the B1 receptor.
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Click to download full resolution via product page

Caption: Bradykinin B1 Receptor-Gαq Signaling Pathway.

Downstream MAPK/ERK and NF-κB Signaling
The activation of the Gαq pathway by the B1 receptor can lead to the downstream activation of

the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)

pathway and the Nuclear Factor-kappa B (NF-κB) pathway. These pathways are crucial in

mediating inflammatory responses, cell proliferation, and survival. By blocking the initial B1

receptor activation, [Des-Arg10]-HOE 140 effectively inhibits these downstream pro-

inflammatory signaling events.
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Caption: Downstream MAPK/ERK and NF-κB Signaling Pathways.
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Conclusion
[Des-Arg10]-HOE 140 is a valuable pharmacological tool for investigating the roles of the

bradykinin B1 receptor in health and disease. Its high potency and selectivity make it a

standard antagonist for in vitro and in vivo studies. The detailed understanding of its

pharmacological profile and the signaling pathways it modulates, as outlined in this guide,

provides a solid foundation for researchers and drug development professionals working in the

field of inflammation and pain. Further research into the therapeutic potential of B1 receptor

antagonists like [Des-Arg10]-HOE 140 is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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